Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC18616055
Molecular Formula: C9H8ClN3O3
Molecular Weight: 241.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClN3O3 |
|---|---|
| Molecular Weight | 241.63 g/mol |
| IUPAC Name | ethyl 5-chloro-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-4-11-13-7(14)3-6(10)12-8(5)13/h3-4,11H,2H2,1H3 |
| Standard InChI Key | QECZGCINQPBQMV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNN2C1=NC(=CC2=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused pyrazolo[1,5-a]pyrimidine ring system. Key substituents include:
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Chlorine at position 5, enhancing electrophilic reactivity .
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Oxo group at position 7, contributing to hydrogen-bonding interactions.
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Ethyl ester at position 3, improving solubility and pharmacokinetic properties .
The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine and ester groups modulate electronic density, influencing reactivity.
Physicochemical Characteristics
The compound’s moderate lipophilicity (LogP = 1.98) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug discovery .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds or keto esters . A representative protocol from Khalafy et al. (2015) includes:
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Formation of 5-aminopyrazole intermediates: Reacting hydrazine derivatives with β-ketoesters .
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Cyclization: Treating 5-aminopyrazoles with 1,3-diketones in acetic acid catalyzed by at room temperature .
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Purification: Recrystallization or column chromatography to isolate the product in >85% yield .
Example Reaction:
Optimization Strategies
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Solvent Choice: Acetic acid promotes protonation of intermediates, accelerating cyclization .
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Catalyst: Sulfuric acid enhances electrophilicity of carbonyl groups .
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Temperature Control: Room temperature minimizes side reactions, improving selectivity .
Future Perspectives
Drug Development
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Prodrug Optimization: Hydrolysis of the ethyl ester to carboxylic acid could enhance target engagement .
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration .
Material Science Applications
The conjugated π-system suggests potential in organic electronics, though this remains unexplored.
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